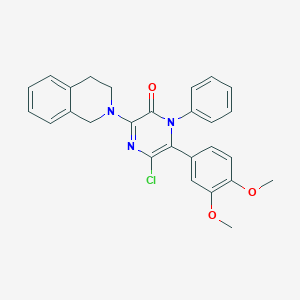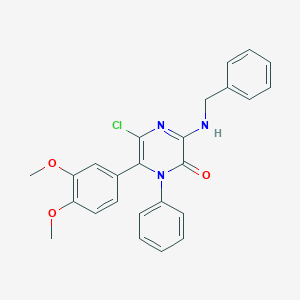
2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a member of the thiadiazole family and has shown promising results in various applications, including medicinal chemistry, material science, and agriculture.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium varies depending on its application. In medicinal chemistry, this compound induces apoptosis in cancer cells by activating the caspase pathway. In material science, 2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium acts as a fluorescent probe by binding to heavy metal ions and emitting fluorescence. In agriculture, this compound acts as a plant growth regulator by regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium has been shown to have both biochemical and physiological effects. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In material science, 2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium has been shown to be a highly sensitive and selective fluorescent probe for the detection of heavy metal ions. In agriculture, this compound has been shown to regulate plant growth and development.
实验室实验的优点和局限性
The advantages of using 2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium in lab experiments include its versatility and potential for various applications. However, limitations include its toxicity and potential for environmental harm if not properly disposed of.
未来方向
There are several future directions for the research of 2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium. One potential direction is the development of new anti-cancer drugs based on this compound. Another potential direction is the development of new fluorescent probes for the detection of heavy metal ions. Additionally, the potential use of this compound as a plant growth regulator in agriculture warrants further investigation. Furthermore, the synthesis of new analogs of 2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium may lead to the discovery of new applications and potential benefits.
合成方法
The synthesis of 2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium can be achieved through different methods. One of the most common methods is the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorophenyl hydrazine. The resulting compound is then reacted with phenyl isothiocyanate to form the desired product. Another method involves the reaction of 4-chlorophenyl hydrazine with phenyl isothiocyanate in the presence of phosphorus oxychloride.
科学研究应用
2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that 2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium inhibits the growth of cancer cells by inducing apoptosis. In material science, this compound has been studied for its potential as a fluorescent probe for the detection of heavy metal ions. In agriculture, 2-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazol-2-ium has been studied for its potential as a plant growth regulator.
属性
分子式 |
C14H10ClN2S+ |
|---|---|
分子量 |
273.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-4-phenylthiadiazol-2-ium |
InChI |
InChI=1S/C14H10ClN2S/c15-12-6-8-13(9-7-12)17-16-14(10-18-17)11-4-2-1-3-5-11/h1-10H/q+1 |
InChI 键 |
BYJHURLBKYXLIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CS[N+](=N2)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=CS[N+](=N2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)

![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol](/img/structure/B290136.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)